molecular formula C7H8F6O B2792666 1,1,1,7,7,7-Hexafluoro-4-heptanone CAS No. 332-86-5

1,1,1,7,7,7-Hexafluoro-4-heptanone

Cat. No. B2792666
CAS RN: 332-86-5
M. Wt: 222.13
InChI Key: WLFTZMAAXHUNDE-UHFFFAOYSA-N
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Description

1,1,1,7,7,7-Hexafluoro-4-heptanone, also known as 1,1,1,7,7,7-hexafluoroheptan-4-one, is a chemical compound with the molecular formula C7H8F6O . It is produced by Dayang Chem (Hangzhou) Co., Ltd .

Scientific Research Applications

Crystal Structure Analysis

1,1,1,7,7,7-Hexafluoro-4-heptanone has been utilized in the field of crystallography. A study by Kopf et al. (1995) demonstrated its use in the X-ray analysis of an α-L-altropyranose derivative. The compound was employed for co-crystallization, yielding well-shaped monoclinic prisms suitable for single-crystal X-ray investigations, offering insights into the ring conformation of the L-altropyranose derivative (Kopf, Sheldrick, Reinke, Rentsch, & Miethchen, 1995).

Hydrogen Bonding Studies

In a study by Kiehlmann et al. (1973), 1,1,1,7,7,7-Hexafluoro-4-heptanone was used in investigating hydrogen bonding in various ketones. The research focused on proton and fluorine NMR measurements, providing insights into the strength of intramolecular and intermolecular hydrogen bonds in these compounds (Kiehlmann, Menon, & Mcgillivray, 1973).

Ferroelectric Behavior in Polymers

Jayasuriya et al. (1995) explored the ferroelectric properties of fluorinated polyurethanes. They used derivatives of 1,1,1,7,7,7-Hexafluoro-4-heptanone to synthesize fluorinated polyurethanes and studied their remanent polarization and coercive field. This research contributes to understanding the applications of fluorinated compounds in ferroelectric materials (Jayasuriya, Tasaka, Shouko, & Inagaki, 1995).

Optical Rotatory Properties

Research by Ohta (1986) investigated the effects of solvents on the optical rotatory properties of certain heptanones, including 1,7-diaryl-5-hydroxy-3-heptanones. The study provided insights into the behavior of these compounds in different solvents, contributing to the understanding of their optical activity (Ohta, 1986).

Synthesis of Fluorinated Compounds

In a study on the synthesis of fluorinated compounds, Sevenard et al. (2006) developed a method to synthesize 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione. The research focused on a preparative scale synthesis, offering insights into the tautomeric features of this fluorinated compound in various solvents (Sevenard, Kazakova, Chizhov, & Röschenthaler, 2006).

Chemical Reactions in Solvents

Wang et al. (2014) utilized a related compound, hexafluoro-2-propanol, as a solvent and catalyst in the Pictet–Spengler reaction. This study underscores the role of fluorinated solvents in facilitating chemical reactions (Wang, Shen, & Qu, 2014).

Atmospheric Chemistry

Atkinson et al. (2000) conducted a study on the atmospheric chemistry of heptanones, including 2-heptanone. This research is crucial for understanding the environmental impact and behavior of these compounds in the atmosphere (Atkinson, Tuazon, & Aschmann, 2000).

Safety and Hazards

Handling 1,1,1,7,7,7-Hexafluoro-4-heptanone requires precautions. It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

properties

IUPAC Name

1,1,1,7,7,7-hexafluoroheptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFTZMAAXHUNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,7,7,7-Hexafluoro-4-heptanone

Synthesis routes and methods

Procedure details

1,1,1,7,7,7-Hexafluoroheptan-4-ol (1.4 g, 6.25 mmol) was dissolved in CH2Cl2 (12 mL) and pyridinium chlorochromate (PCC) (1.48 g, 6.87 mmol) was added. The mixture was stirred for 4 h. Additional PCC (800 mg) was added and the mixture stirred for 1 h. The mixture was filtered through celite and silica, washing with DCM. The resulting pale yellow solution was evaporated at room temperature to afford the title compound.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mg
Type
reactant
Reaction Step Three

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